6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide
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Overview
Description
6-Bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide typically begins with commercially available 6-bromopyridine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with propargylamine (prop-2-yn-1-amine) in the presence of a base like triethylamine (Et₃N) to form the desired carboxamide.
Reaction Conditions: The amidation reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 6th position of the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Addition Reactions: The alkyne group (prop-2-yn-1-yl) can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used under mild conditions to replace the bromine atom.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are commonly used for the hydrogenation of the alkyne group under atmospheric or elevated hydrogen pressure.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under controlled conditions.
Major Products
Substituted Derivatives: Products formed by the substitution of the bromine atom with various nucleophiles.
Hydrogenated Products: Alkenes or alkanes formed by the hydrogenation of the alkyne group.
Oxidized Products: Oxides or other oxidized derivatives formed by oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the alkyne group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide: Similar structure with a fluorine atom instead of bromine.
6-Iodo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-N-(prop-2-yn-1-yl)pyridine-2-carboxamide lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
IUPAC Name |
6-bromo-N-prop-2-ynylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-2-6-11-9(13)7-4-3-5-8(10)12-7/h1,3-5H,6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESUTDFTRNRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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